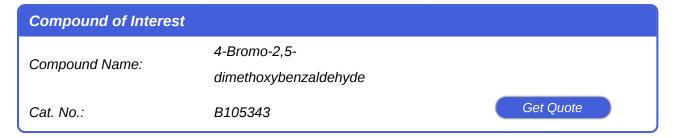


GC-MS Characterization of 4-Bromo-2,5dimethoxybenzaldehyde: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of **4-bromo-2,5-dimethoxybenzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols for both the synthesis and GC-MS analysis of the compound, a summary of its mass spectral data, and a proposed fragmentation pathway. This information is critical for the identification and quality control of this important chemical intermediate in various research and development settings.

Introduction

4-Bromo-2,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Accurate characterization of this compound is essential to ensure the purity and identity of starting materials in multi-step synthetic processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for the analysis of **4-bromo-2,5-dimethoxybenzaldehyde**. This application note outlines the necessary protocols for its synthesis and subsequent GC-MS analysis.

Data Presentation



While a publicly available, experimentally derived mass spectrum for **4-bromo-2,5-dimethoxybenzaldehyde** is not readily accessible, a plausible fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of similar brominated aromatic aldehydes. The molecular weight of **4-bromo-2,5-dimethoxybenzaldehyde** (C₉H₉BrO₃) is 245.07 g/mol .[1][2] The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum.

Table 1: Predicted GC-MS Data for 4-Bromo-2,5-dimethoxybenzaldehyde

Parameter	Value
Gas Chromatography	
Retention Time (t _r)	Dependent on GC conditions
Mass Spectrometry	
Molecular Ion [M]+	m/z 244
Molecular Ion [M+2]+	m/z 246
Key Fragment Ions (m/z)	243/245, 229/231, 215/217, 187/189, 165, 134, 106, 77
Proposed Base Peak	m/z 244

Note: The relative abundances of the fragment ions are dependent on the ionization energy and specific instrumentation.

Experimental Protocols Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

A common method for the synthesis of **4-bromo-2,5-dimethoxybenzaldehyde** is through the bromination of 2,5-dimethoxybenzaldehyde.[3][4][5]

Materials:

2,5-dimethoxybenzaldehyde



- Glacial Acetic Acid (GAA)
- Bromine
- Water (deionized)
- Dichloromethane
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- · Ethyl acetate
- Hexane

Procedure:

- In a flask, dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid.
- Prepare a solution of bromine in glacial acetic acid.
- Slowly add the bromine solution to the 2,5-dimethoxybenzaldehyde solution with stirring.
- Stir the reaction mixture at room temperature for 24 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- · Collect the precipitate by filtration.
- Recrystallize the crude product from acetonitrile to yield purified 4-bromo-2,5dimethoxybenzaldehyde.[4]
- Alternatively, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]



GC-MS Analysis Protocol

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).
- Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, DB-5).

GC Conditions (Typical):

- Injector Temperature: 250 °C
- · Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - o Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Final hold: 5 minutes at 280 °C
- Transfer Line Temperature: 280 °C

MS Conditions (Typical):

- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 50-500



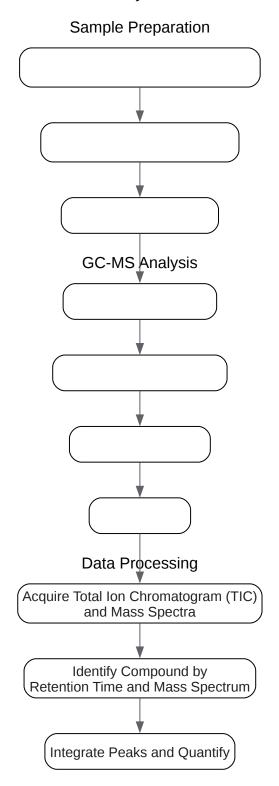
Sample Preparation:

- Prepare a stock solution of **4-bromo-2,5-dimethoxybenzaldehyde** in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
- Perform serial dilutions to prepare working standards of lower concentrations as needed.
- Inject 1 μL of the sample or standard into the GC-MS system.

Visualizations Experimental Workflow



GC-MS Analysis Workflow



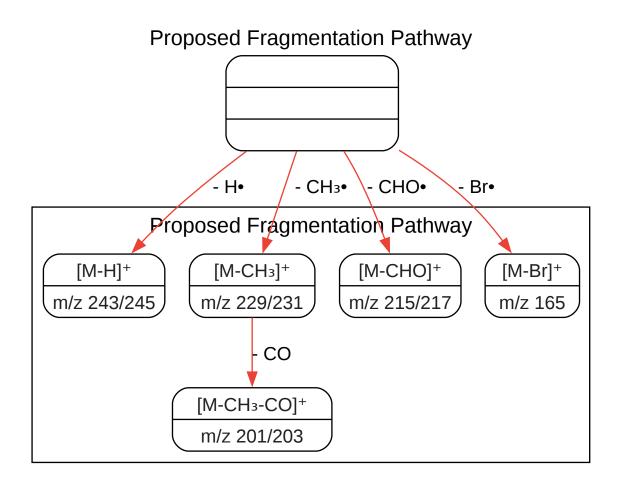
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Caption: Workflow for the GC-MS analysis of **4-Bromo-2,5-dimethoxybenzaldehyde**.



Proposed Mass Fragmentation Pathway

The electron ionization of **4-bromo-2,5-dimethoxybenzaldehyde** is expected to produce a molecular ion [M]⁺ at m/z 244 (with its isotopic partner at m/z 246). Subsequent fragmentation is likely to proceed through several pathways, including the loss of a hydrogen radical, a methyl radical from a methoxy group, and the elimination of carbon monoxide from the aldehyde group.



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Caption: Proposed fragmentation of **4-Bromo-2,5-dimethoxybenzaldehyde**.

This application note provides a foundational protocol for the synthesis and GC-MS characterization of **4-bromo-2,5-dimethoxybenzaldehyde**. Researchers are encouraged to optimize the GC-MS parameters for their specific instrumentation to achieve the best possible results. The provided data and fragmentation pathway serve as a valuable reference for the identification and structural elucidation of this compound.



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